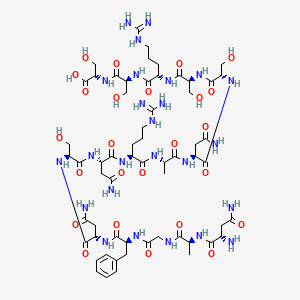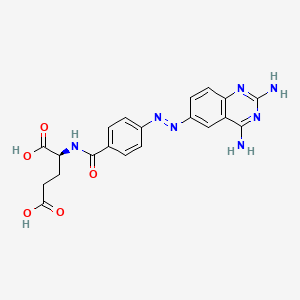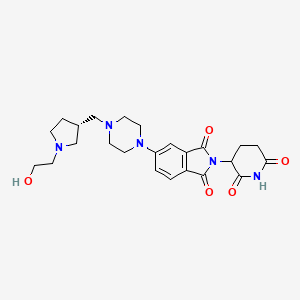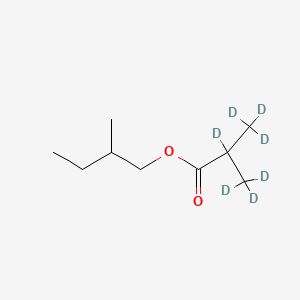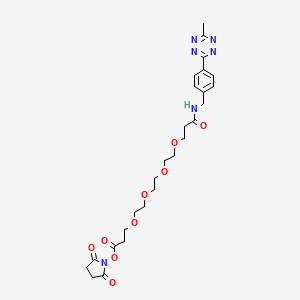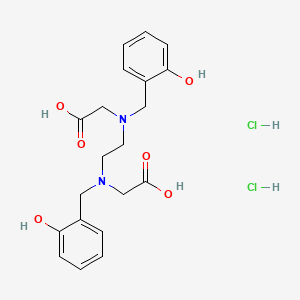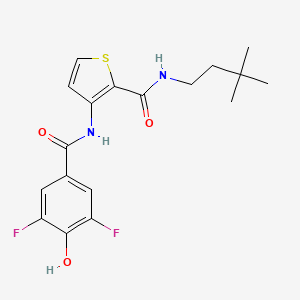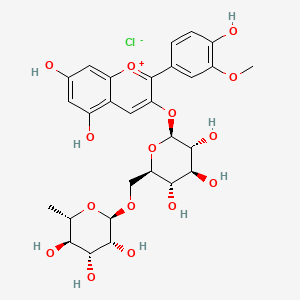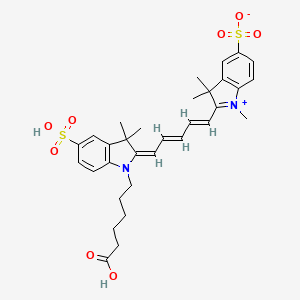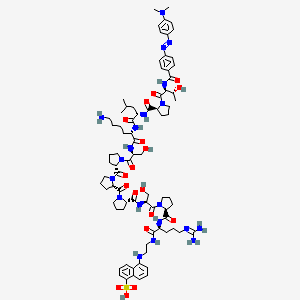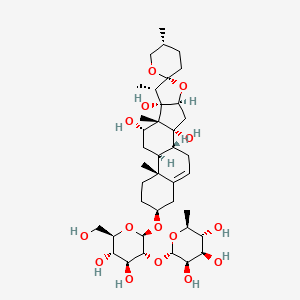
DB21, Galectin-1 Antagonist
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DB21, Galectin-1 Antagonist, is a dibenzofuran conjugated peptidomimetic (13-mer) that acts as an allosteric inhibitor of galectin-1 binding to cell surface glycans. This compound has shown significant potential in reducing the proliferation of endothelial cells and decreasing vessel density in murine tumor models .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DB21, Galectin-1 Antagonist, involves the conjugation of dibenzofuran with a peptidomimetic sequence. The specific sequence used is SVQNvaKL-[DBF]-IIVKLNA. The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support. The dibenzofuran moiety is introduced through a coupling reaction with the peptide sequence .
Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions: DB21, Galectin-1 Antagonist, primarily undergoes substitution reactions due to the presence of reactive functional groups in the peptidomimetic sequence. The dibenzofuran moiety can also participate in electrophilic aromatic substitution reactions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH.
Electrophilic Aromatic Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while electrophilic aromatic substitution can introduce various substituents onto the dibenzofuran ring .
Applications De Recherche Scientifique
DB21, Galectin-1 Antagonist, has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the interactions of galectin-1 with glycans on cell surfaces.
Biology: Investigated for its role in modulating cell proliferation and angiogenesis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tumor growth and angiogenesis in melanoma, lung adenocarcinoma, and ovarian cancer models.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations targeting galectin-1 .
Mécanisme D'action
DB21, Galectin-1 Antagonist, exerts its effects by binding allosterically to galectin-1, a protein involved in cell-cell and cell-matrix interactions. By inhibiting the binding of galectin-1 to cell surface glycans, DB21 disrupts the signaling pathways that promote cell proliferation and angiogenesis. This leads to reduced endothelial cell proliferation and decreased vessel density in tumors .
Comparaison Avec Des Composés Similaires
- Integrin αvβ3 Antagonist, P11
- Survivin Antagonist, S12
- Anti-Galectin-4 Antibody
Comparison: While other compounds like Integrin αvβ3 Antagonist, P11, and Survivin Antagonist, S12, target different proteins and pathways, DB21, Galectin-1 Antagonist, is unique in its specific inhibition of galectin-1. This specificity makes it particularly valuable for studying the role of galectin-1 in cancer and other diseases .
Propriétés
Formule moléculaire |
C83H136N18O19 |
|---|---|
Poids moléculaire |
1690.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[3-[6-[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]ethyl]dibenzofuran-4-yl]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C83H136N18O19/c1-15-24-55(91-76(111)58(32-33-62(87)103)94-79(114)65(45(8)9)99-71(106)54(86)42-102)73(108)92-56(29-18-20-36-84)74(109)95-59(39-43(4)5)72(107)89-38-35-51-26-23-28-53-52-27-22-25-50(69(52)120-70(51)53)31-34-64(105)98-67(47(12)16-2)81(116)101-68(48(13)17-3)82(117)100-66(46(10)11)80(115)93-57(30-19-21-37-85)75(110)96-60(40-44(6)7)78(113)97-61(41-63(88)104)77(112)90-49(14)83(118)119/h22-23,25-28,43-49,54-61,65-68,102H,15-21,24,29-42,84-86H2,1-14H3,(H2,87,103)(H2,88,104)(H,89,107)(H,90,112)(H,91,111)(H,92,108)(H,93,115)(H,94,114)(H,95,109)(H,96,110)(H,97,113)(H,98,105)(H,99,106)(H,100,117)(H,101,116)(H,118,119)/t47-,48-,49-,54-,55+,56-,57-,58-,59-,60-,61-,65-,66-,67-,68-/m0/s1 |
Clé InChI |
UHQNWDPLPFFABA-LENZRKJMSA-N |
SMILES isomérique |
CCC[C@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCCC1=C2C(=CC=C1)C3=CC=CC(=C3O2)CCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |
SMILES canonique |
CCCC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCCC1=C2C(=CC=C1)C3=CC=CC(=C3O2)CCC(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


